molecular formula C12H16O3 B034402 Hydroxy(4-isobutylphenyl)acetic acid CAS No. 104483-03-6

Hydroxy(4-isobutylphenyl)acetic acid

Cat. No. B034402
M. Wt: 208.25 g/mol
InChI Key: JXPAIKLCYWSQED-UHFFFAOYSA-N
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Description

Hydroxy(4-isobutylphenyl)acetic acid, also known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, fever, and inflammation. It is one of the most commonly prescribed drugs in the world, with over 30 billion doses sold to date. The chemical formula of ibuprofen is C13H18O2, and it belongs to the class of propionic acid derivatives.

Mechanism Of Action

Ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, Hydroxy(4-isobutylphenyl)acetic acid reduces inflammation, pain, and fever. Ibuprofen also has analgesic effects, which are thought to be due to its ability to block the transmission of pain signals in the central nervous system.

Biochemical And Physiological Effects

Ibuprofen has a number of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of fever, the inhibition of prostaglandin synthesis, and the reduction of inflammation. Ibuprofen has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

Ibuprofen has several advantages for use in laboratory experiments, including its low cost, high availability, and well-established safety profile. However, Hydroxy(4-isobutylphenyl)acetic acid also has some limitations, including its relatively low potency compared to other NSAIDs, and its potential for interactions with other drugs.

Future Directions

There are several future directions for research on Hydroxy(4-isobutylphenyl)acetic acid, including the development of more potent and selective COX inhibitors, the investigation of the mechanisms underlying its neuroprotective effects, and the exploration of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Other areas of future research may include the investigation of Hydroxy(4-isobutylphenyl)acetic acid's effects on the gut microbiome, and the development of new formulations and delivery methods for the drug.

Scientific Research Applications

Ibuprofen has been extensively studied for its therapeutic effects in a variety of conditions, including pain, fever, inflammation, and arthritis. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In addition, Hydroxy(4-isobutylphenyl)acetic acid has been shown to have neuroprotective effects, as well as to improve cognitive function in animal models of aging.

properties

CAS RN

104483-03-6

Product Name

Hydroxy(4-isobutylphenyl)acetic acid

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid

InChI

InChI=1S/C12H16O3/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15)

InChI Key

JXPAIKLCYWSQED-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C(=O)O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C(=O)O)O

synonyms

Benzeneacetic acid, -alpha--hydroxy-4-(2-methylpropyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dry 3-necked round-bottom flask under argon atmosphere equipped with a dropping funnel, septum and magnetic stir bar was added 12.6 mL (80 mmol) of isobutylbenzene, 12.3 mL (80 mmol) of diethyl ketomalonate (DEOM) and 40 mL of CH2Cl2. The flask was cooled with stirring to 0° C. followed by the dropwise addition of 11.7 mL (100 mmol) of SnCl4. The yellow reaction mixture was allowed to warm slowly to room temperature and after 3 hours the reaction was quenched by pouring the suspension into a mixture of 50 g of ice and 50 mL of 5% aqueous HCl and extracted with ether (3×100 mL). The ether layers were combined and washed with water (2×50 mL), 25 mL of brine, dried over MgSO4 and concentrated. The crude diester was diluted with 120 mL of H2O and 18 g (320 mmol) of KOH was added. The orange reaction mixture was stirred at 90° C. for 1.5 h, and washed with 2×30 mL of ether. Decarboxylation was effected by adjusting the pH to 1 with concentrated HCl and warming to 90° C. for 45 minutes. The pH of the solution was monitored and additional HCl was added as needed to maintain the pH of the solution below 2. The two phase system was extracted with 3×75 mL of ether and the combined ether layers were washed with 25 mL of H2O, 25 mL of brine, dried over MgSO4 and concentrated leaving 12.3 g (73.8%) of a white solid which was not purified, but directly resolved into individual enantiomers.
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
11.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
18 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
73.8%

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